Albendazole-2-aminosulfone
Overview
Description
Albendazole-2-aminosulfone, also known as 2-Amino-5-propylsulfonylbenzimidazole, is a metabolite of albendazole, a broad-spectrum antihelmintic agent. Albendazole is widely used to treat various parasitic worm infections. This compound is formed through the metabolic processes of albendazole in the body and is known for its significant role in metabolomics and microbiome research .
Mechanism of Action
Target of Action
Albendazole-2-aminosulfone, also known as 2-Amino-5-propylsulphonylbenzimidazole, primarily targets the tegument and intestinal cells of parasitic worms . These cells play a crucial role in the survival and functioning of the parasites.
Mode of Action
The compound interacts with its targets by diminishing their energy production , which leads to the immobilization and death of the parasite . It achieves this by binding to the colchicine-sensitive site of tubulin , thereby inhibiting its polymerization or assembly into microtubules . This disruption of microtubule formation affects various vital functions of the parasite, including nutrient absorption, leading to its death.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the energy production pathway of the parasite. By inhibiting tubulin polymerization, the compound disrupts the parasite’s ability to absorb nutrients, which in turn affects its energy production . The downstream effects include the immobilization and eventual death of the parasite.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). For the parent drug, Albendazole, it is known that it is poorly absorbed in the gastrointestinal tract, and its bioavailability is less than 5% . It is extensively metabolized in the liver to active metabolites, including this compound . The elimination half-life of Albendazole is approximately 8-12 hours .
Result of Action
The result of this compound’s action at the molecular and cellular level is the death of the parasite . By disrupting the energy production of the parasite and causing immobilization, the compound effectively eliminates the parasite from the host organism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the bioavailability and metabolism of Albendazole, the parent drug, can be influenced by factors such as diet and the presence of other medications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Albendazole-2-aminosulfone typically involves the oxidation of albendazole. The process begins with the conversion of albendazole to albendazole sulfoxide, followed by further oxidation to form albendazole sulfone. Finally, the sulfone undergoes amination to produce this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using controlled reaction conditions. The process includes the use of high-purity reagents and advanced chromatographic techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Albendazole-2-aminosulfone undergoes various chemical reactions, including:
Oxidation: Conversion of albendazole to albendazole sulfoxide and further to albendazole sulfone.
Amination: Introduction of an amino group to form this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Aminating Agents: Ammonia or amine derivatives.
Reaction Conditions: Controlled temperature and pH to optimize yield and purity.
Major Products:
Albendazole Sulfoxide: Intermediate in the synthesis of this compound.
Albendazole Sulfone: Precursor to this compound.
Scientific Research Applications
Albendazole-2-aminosulfone has diverse applications in scientific research, including:
Chemistry: Used as a reference standard in chromatographic and spectrometric analyses.
Biology: Studied for its role in the metabolism of albendazole and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of analytical methods for detecting albendazole residues in food products
Comparison with Similar Compounds
Albendazole Sulfoxide: An intermediate in the synthesis of Albendazole-2-aminosulfone with similar antihelmintic properties.
Albendazole Sulfone: A precursor to this compound with comparable biological activity.
2-Aminoflubendazole: Another benzimidazole derivative with antihelmintic properties.
Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a key metabolite of albendazole. Its distinct chemical structure and biological activity make it a valuable compound for research in metabolomics and microbiome studies .
Properties
IUPAC Name |
6-propylsulfonyl-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPBIYSMFKUQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230823 | |
Record name | Albendazole-2-aminosulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80983-34-2 | |
Record name | Albendazole-2-aminosulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80983-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albendazole-2-aminosulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albendazole-2-aminosulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALBENDAZOLE-2-AMINO SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RJ4TYC7EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Albendazole-2-aminosulfone and how is it related to Albendazole?
A: this compound (ABZ-2NH2SO2) is a major metabolite of the benzimidazole anthelmintic drug, Albendazole (ABZ). [, , , ] It is formed through the metabolic pathways of ABZ, primarily involving oxidation and subsequent reactions. [, ] You can find more detailed information about the metabolic pathways of ABZ in the cited research papers.
Q2: How effective is this compound compared to Albendazole in treating parasitic infections?
A: While this compound is a significant metabolite of Albendazole, the research primarily focuses on its presence as a marker for Albendazole exposure. [, ] The comparative efficacy of these compounds is not directly addressed in the provided research.
Q3: In what types of samples has this compound been detected?
A3: Research indicates that this compound has been detected in various biological matrices, including:
- Animal Tissues: Muscle tissue of various fish species (largemouth bass, hybrid striped bass, yellow perch, Atlantic salmon, tilapia, rainbow trout), pig, poultry (chicken, duck, goose) [, , , ]
- Milk: Bovine milk []
- Plasma: Gorilla and human plasma samples []
Q4: What analytical methods are commonly employed to determine the presence and quantity of this compound in these samples?
A4: Several analytical techniques have been used to identify and quantify ABZ-2NH2SO2 in various matrices:
- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection (FLD) or mass spectrometry (MS/MS), this is a widely used technique for separating and quantifying ABZ-2NH2SO2 in different matrices. [, , , , , , , , , ]
- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for detecting and quantifying trace amounts of ABZ-2NH2SO2 in complex samples. [, ]
- Ultrahigh-Performance Liquid Chromatography (UPLC): Provides faster analysis times and improved resolution compared to traditional HPLC. []
- Chiral Electrokinetic Chromatography: Used to separate and quantify the enantiomers of ABZ metabolites, including ABZ-2NH2SO2, in biological samples. []
Q5: What are the reported Limits of Detection (LODs) and Limits of Quantification (LOQs) for this compound using these analytical techniques?
A5: The sensitivity of these methods varies, with reported LODs and LOQs for ABZ-2NH2SO2 ranging from:
- HPLC-FLD: 1 ppb in fish muscle tissue to 10 µg/kg in pig and poultry muscle [, , , ]
- HPLC-MS/MS: 5 µg/kg in pig liver []
- UPLC-FLD: 0.2-3.8 µg/kg (LOD) and 1.0-10.9 µg/kg (LOQ) in pig and poultry muscle []
- LC-MS/MS: 0.010 mg/kg (LOD) in various meat types []
Q6: How is sample preparation carried out for the analysis of ABZ-2NH2SO2?
A6: Sample preparation typically involves extraction of the analytes from the matrix, followed by purification and concentration steps. Common techniques include:
- Extraction: Liquid-liquid extraction (LLE) using solvents like ethyl acetate or acetonitrile is commonly employed. [, , , , ]
- Clean-up: Solid-phase extraction (SPE) using cartridges such as OASIS HLB or Waters Oasis MCX helps remove interferences and purify the extracts. [, , ]
Q7: Can you elaborate on the significance of this compound as a marker residue for Albendazole exposure?
A: this compound, due to its relatively long half-life in some species, can serve as a suitable marker for the presence of Albendazole residues in food products. [, , ] Regulatory bodies often establish maximum residue limits (MRLs) for ABZ and its metabolites to ensure food safety. Monitoring ABZ-2NH2SO2 levels helps assess compliance with these regulations and safeguards consumer health. []
Q8: What are the potential implications of detecting this compound residues in food products like milk and meat?
A: The presence of ABZ-2NH2SO2 residues in food products raises concerns related to food safety. [] While this Q&A section does not cover specific toxicological information, it's important to note that exceeding established MRLs could pose potential health risks to consumers. Therefore, monitoring and controlling ABZ residues in the food supply are crucial to ensure consumer safety. []
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